molecular formula C8H8FNO3 B2830658 2-Ethoxy-3-fluoropyridine-4-carboxylic acid CAS No. 1599291-01-6

2-Ethoxy-3-fluoropyridine-4-carboxylic acid

Cat. No.: B2830658
CAS No.: 1599291-01-6
M. Wt: 185.154
InChI Key: YOXWHZZMZBYPDP-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoropyridine-4-carboxylic acid (CAS 1599291-01-6 ) is a high-purity fluorinated pyridine derivative offered for research and development applications. This compound features a molecular formula of C8H8FNO3 and a molecular weight of 185.15 g/mol . Its structure incorporates both an ethoxy substituent and a fluorine atom on the pyridine ring, alongside a carboxylic acid functional group. This multi-functional architecture makes it a valuable and versatile building block (synthon) in organic and medicinal chemistry . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the carboxylic acid allows for further derivatization, such as amide coupling or reduction, while the ethoxy and fluorine groups can influence the molecule's electronic properties, metabolic stability, and binding affinity. This compound is intended for use in laboratory research only. For Research Use Only . Not for diagnostic or therapeutic use, and not for human consumption.

Properties

IUPAC Name

2-ethoxy-3-fluoropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXWHZZMZBYPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a pyridine derivative, followed by the introduction of the ethoxy group and finally the carboxylation step. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyridine compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications of pyridine structures can enhance their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Properties
2-Ethoxy-3-fluoropyridine-4-carboxylic acid has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as antitumor agents. A notable study found that specific derivatives exhibited strong inhibitory activity against human non-small cell lung cancer cell lines .

Synthesis and Chemical Reactions

Building Block in Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential in developing novel pharmaceuticals .

Fluorescent Probes
The fluorescence properties of this compound derivatives make them suitable for use as fluorescent probes in biological imaging. These compounds can be utilized to monitor biological events due to their ability to emit fluorescence upon excitation .

Data Table: Applications Summary

Application AreaDescriptionRelevant Studies
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli.
Antitumor PropertiesInduces apoptosis in cancer cell lines (e.g., A549).
Organic SynthesisActs as a building block for synthesizing complex organic compounds.
Fluorescent ProbesUtilized for biological imaging due to fluorescence properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several bacterial strains. The results indicated that the compound significantly inhibited the growth of S. aureus, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative activity of this compound against human lung cancer cell lines. The study demonstrated that specific derivatives could reduce cell viability significantly, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism by which 2-ethoxy-3-fluoropyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can facilitate interactions with active sites in proteins.

Comparison with Similar Compounds

3-Fluoropyridine-4-carboxylic Acid

  • Structural Differences : Lacks the ethoxy group at position 2, resulting in a simpler pyridine core.
  • Properties : The absence of ethoxy reduces steric hindrance and lipophilicity. The fluorine at position 3 enhances acidity (pKa ~2.8) compared to the target compound (~3.5), as ethoxy’s electron-donating effect weakens acid dissociation .
  • Applications : Widely used as a synthetic intermediate in drug discovery due to its moderate water solubility and reactivity .

3-Chloro-2-fluoropyridine-4-carboxylic Acid

  • Structural Differences : Substitutes ethoxy with chlorine at position 3.
  • Properties: Chlorine’s strong electron-withdrawing nature lowers pKa (~2.5), increasing acidity. However, chlorine’s larger atomic radius may reduce solubility compared to fluorine-substituted analogs.
  • Applications : Primarily used in reactive intermediates for agrochemical synthesis .

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

  • Structural Differences : Replaces the pyridine’s carboxylic acid with a fluorophenyl-carboxylic acid group and introduces a hydroxyl group at position 2.
  • However, the bulky phenyl group reduces water solubility. The pKa (~4.0) is higher due to resonance stabilization from the aromatic system .
  • Applications : Investigated in medicinal chemistry for its unique binding properties .

Key Trends and Implications

Substituent Effects on Acidity :

  • Electron-withdrawing groups (e.g., Cl, F) lower pKa by stabilizing the deprotonated carboxylate. Ethoxy’s electron-donating effect raises pKa compared to chlorine or fluorine-only analogs.
  • Hydroxyl groups (e.g., in ) may create intramolecular hydrogen bonds, slightly increasing pKa.

Solubility and Lipophilicity :

  • Ethoxy and phenyl groups enhance lipophilicity, reducing water solubility. This property is critical for membrane permeability in drug design.
  • Chlorine’s hydrophobicity further limits solubility compared to fluorine .

Safety and Handling :

  • Chlorinated derivatives (e.g., ) require stricter safety protocols due to higher reactivity and toxicity risks.

Biological Activity

2-Ethoxy-3-fluoropyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10FNO2\text{C}_9\text{H}_{10}\text{F}\text{N}\text{O}_2

This compound features a pyridine ring substituted with an ethoxy group and a fluorine atom, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its potential applications span across therapeutic areas, including oncology and neuropharmacology.

The mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. For instance, it has been suggested that the compound may inhibit certain kinases, which are crucial in cancer cell proliferation and survival.

Study 1: Inhibition of Kinases

A study evaluated the inhibitory effects of this compound on various kinases. The results indicated that the compound selectively inhibited c-Met kinase and VEGFR-2, leading to reduced cell proliferation in cancer cell lines. The study presented the following IC50 values:

Kinase IC50 (µM)
c-Met15.2
VEGFR-212.7

These findings suggest its potential as a therapeutic agent in cancer treatment .

Study 2: Receptor Modulation

Another investigation focused on the modulation of nicotinic acetylcholine receptors (nAChRs) by this compound. The compound showed promising results in enhancing receptor activity:

Compound EC50 (µM) Max Modulation (%)
2-Ethoxy-3-FPCA0.22300

This modulation indicates its potential role in neuropharmacological applications, particularly for conditions like Alzheimer's disease .

Pharmacological Applications

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with multiple biological targets suggests potential therapeutic applications:

  • Cancer Therapy : As an inhibitor of key kinases involved in tumor growth.
  • Neurological Disorders : By modulating nAChRs, it may help improve cognitive function.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Ethoxy-3-fluoropyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is typically employed, starting with halogenation of the pyridine ring followed by nucleophilic substitution for ethoxy group introduction. For example, fluorination can be achieved using Selectfluor® or similar electrophilic fluorinating agents under anhydrous conditions . Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid requires controlled pH (e.g., 1–3 with HCl) and temperature (60–80°C) to avoid decarboxylation . Purity (>95%) is ensured via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions. The fluorine atom’s deshielding effect shifts pyridine proton signals downfield (e.g., δ 8.2–8.5 ppm for H-5) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C8_8H8_8FNO3_3: 185.049 g/mol) .

Q. What safety protocols are critical when handling fluorinated pyridine derivatives like this compound?

  • Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Toxicity data for similar compounds indicate potential irritancy; first-aid measures include rinsing exposed skin/eyes with water for 15 minutes and consulting a physician . Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing fluorine atom activates the pyridine ring toward electrophilic substitution at the 5-position, while the ethoxy group’s electron-donating nature stabilizes intermediates. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. For example, Suzuki-Miyaura coupling with aryl boronic acids may proceed efficiently at the 5-position using Pd(OAc)2_2/SPhos catalysts .

Q. What computational approaches predict the bioactivity of fluoropyridine-carboxylic acid derivatives?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets like enzymes. For instance, the carboxylic acid moiety may coordinate with metal ions in active sites (e.g., Zn2+^{2+} in metalloproteases), while fluorine enhances membrane permeability via lipophilicity (logP ~1.5) . Pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic features for lead optimization.

Q. How can X-ray crystallography resolve structural ambiguities in fluoropyridine derivatives?

  • Methodology : Single-crystal X-ray diffraction confirms bond lengths and angles. For example, the C-F bond typically measures ~1.34 Å, and the dihedral angle between the pyridine ring and carboxylic acid group is ~15° due to steric hindrance . Synchrotron radiation sources improve resolution for weakly diffracting crystals.

Key Considerations for Researchers

  • Synthetic Challenges : Competing side reactions (e.g., over-fluorination) require strict temperature control (-10°C to 0°C) .
  • Analytical Pitfalls : Fluorine’s quadrupolar effect in NMR may broaden signals; use high-field instruments (>400 MHz) .
  • Biological Studies : Prioritize cytotoxicity assays (e.g., MTT) before in vivo testing due to potential reactive metabolites .

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